molecular formula C14H20N2O4S B2703072 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine CAS No. 903296-38-8

1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine

Cat. No.: B2703072
CAS No.: 903296-38-8
M. Wt: 312.38
InChI Key: ZHTUIRHBJKWRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C14H19N2O4S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with an acetylating agent and a sulfonylating agent. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes[][4].

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-4-(4-hydroxyphenyl)piperazine: Similar structure but with a hydroxyl group instead of an ethoxy group.

    1-Acetyl-4-(4-nitrophenyl)piperazine: Contains a nitro group instead of an ethoxy group.

    1-Acetyl-4-(4-methylphenyl)piperazine: Features a methyl group in place of the ethoxy group.

Uniqueness

1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

1-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-20-13-4-6-14(7-5-13)21(18,19)16-10-8-15(9-11-16)12(2)17/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTUIRHBJKWRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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